Diethyl glutarate chemical properties and structure
Diethyl glutarate chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Diethyl Glutarate
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to diethyl glutarate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Structure and Identification
Diethyl glutarate, also known as diethyl pentanedioate, is the diethyl ester of glutaric acid. It is a colorless liquid with a mild, fruity odor.[1][2]
IUPAC Name: diethyl pentanedioate[2] Synonyms: Glutaric acid diethyl ester, Diethyl pentanedioate, Ethyl glutarate[2][3] CAS Number: 818-38-2[2][3] Molecular Formula: C₉H₁₆O₄[2] SMILES: CCOC(=O)CCCC(=O)OCC[2]
Below is a 2D structural representation of diethyl glutarate.
Physicochemical Properties
The key physicochemical properties of diethyl glutarate are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 188.22 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1][2] |
| Odor | Mild, fruity | [1][2] |
| Boiling Point | 226-237 °C | [1][4] |
| Melting Point | -28 °C | [1] |
| Density | 1.022 g/mL at 25 °C | [4] |
| Solubility | Slightly soluble in water; miscible with organic solvents like ethanol (B145695) and ether. | [1][2][4] |
| Flash Point | 96 - 111 °C (closed cup) | [1][5] |
| Refractive Index (n20/D) | 1.423 | [4] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of diethyl glutarate.
Synthesis: Fischer Esterification
Diethyl glutarate is commonly synthesized via the Fischer esterification of glutaric acid with ethanol in the presence of an acid catalyst.[3][6] The following protocol is a representative procedure.
Materials:
-
Glutaric acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Diethyl ether (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine glutaric acid (1.0 eq), absolute ethanol (5.0 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the initial reaction mixture). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude diethyl glutarate.[7]
Purification: Vacuum Distillation
The crude diethyl glutarate can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.[8][9]
Equipment:
-
Claisen flask or round-bottom flask
-
Short path distillation head with a condenser
-
Receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Distillation: Place the crude diethyl glutarate in the distillation flask with a magnetic stir bar. Heat the flask gently in a heating mantle while stirring.
-
Fraction Collection: Apply vacuum and slowly increase the temperature. Collect the fraction that distills at the appropriate boiling point for the applied pressure (the boiling point of diethyl glutarate is 226-237 °C at atmospheric pressure and will be significantly lower under vacuum).[1][4]
Analytical Characterization
The purity and identity of the synthesized diethyl glutarate can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).[10]
-
A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[5]
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
Typical MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Expected Results: The GC chromatogram should show a single major peak corresponding to diethyl glutarate. The mass spectrum will show a characteristic fragmentation pattern that can be compared to a reference spectrum.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 300 or 500 MHz).
Sample Preparation:
-
Dissolve a small amount of the purified diethyl glutarate in a deuterated solvent (e.g., CDCl₃).
¹H NMR (300 MHz, CDCl₃):
-
Expected Chemical Shifts (δ):
-
~4.12 ppm (quartet, 4H, -O-CH₂-CH₃)
-
~2.35 ppm (triplet, 4H, -CO-CH₂-CH₂-)
-
~1.95 ppm (quintet, 2H, -CH₂-CH₂-CH₂-)
-
~1.25 ppm (triplet, 6H, -O-CH₂-CH₃)
-
¹³C NMR (75 MHz, CDCl₃):
-
Expected Chemical Shifts (δ):
-
~172.8 ppm (C=O)
-
~60.3 ppm (-O-CH₂-)
-
~33.5 ppm (-CO-CH₂-)
-
~20.1 ppm (-CH₂-CH₂-CH₂-)
-
~14.2 ppm (-CH₃)
-
Reactivity and Stability
Diethyl glutarate is stable under normal conditions.[2] It can react with strong oxidizing agents, acids, and bases.[1] Hydrolysis of the ester groups can occur under acidic or basic conditions to yield glutaric acid and ethanol.
Safety Information
-
Hazards: May cause skin and eye irritation.[1]
-
Precautions: Wear protective gloves, safety glasses, and a lab coat. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[1]
References
- 1. Page loading... [guidechem.com]
- 2. Diethyl glutarate | C9H16O4 | CID 13163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 818-38-2: Diethyl glutarate | CymitQuimica [cymitquimica.com]
- 4. Diethyl glutarate | 818-38-2 [chemicalbook.com]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. How To [chem.rochester.edu]
- 9. longdom.org [longdom.org]
- 10. mdpi.com [mdpi.com]
